Tert-butyl 2-fluoro-4-nitrobenzoate
CAS No.: 157665-46-8
Cat. No.: VC21093646
Molecular Formula: C11H12FNO4
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157665-46-8 |
---|---|
Molecular Formula | C11H12FNO4 |
Molecular Weight | 241.22 g/mol |
IUPAC Name | tert-butyl 2-fluoro-4-nitrobenzoate |
Standard InChI | InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 |
Standard InChI Key | ISOZHNCXGVENLC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Introduction
Structural Characteristics and Properties
Tert-butyl 2-fluoro-4-nitrobenzoate is characterized by a tert-butyl ester group, a fluorine substituent at the 2-position, and a nitro group at the 4-position of the aromatic ring. This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in various research domains .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that make it valuable for research and development purposes. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂FNO₄ |
Molecular Weight | 241.22 g/mol |
CAS Number | 157665-46-8 |
IUPAC Name | tert-butyl 2-fluoro-4-nitrobenzoate |
InChI | InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 |
InChIKey | ISOZHNCXGVENLC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N+[O-])F |
These properties provide essential information for researchers working with this compound, enabling accurate identification and characterization in various experimental contexts .
Synthesis and Preparation Methods
The synthesis of tert-butyl 2-fluoro-4-nitrobenzoate typically involves esterification reactions under specific conditions. Understanding these synthetic routes is crucial for researchers aiming to produce this compound with high purity and yield.
Esterification Approach
The most common method for synthesizing tert-butyl 2-fluoro-4-nitrobenzoate involves the esterification of 2-fluoro-4-nitrobenzoic acid with tert-butyl alcohol. This reaction requires careful control of conditions to ensure optimal yield and purity.
Reaction Conditions
The esterification reaction typically occurs in the presence of a dehydrating agent or an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Specific reaction parameters include:
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Starting materials: 2-fluoro-4-nitrobenzoic acid and tert-butanol
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Catalyst: Strong acid catalyst (such as sulfuric acid)
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Reaction environment: Reflux conditions
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Purification: Post-reaction workup to isolate the pure compound
Chemical Reactivity
Tert-butyl 2-fluoro-4-nitrobenzoate can undergo various chemical transformations, making it a valuable building block in organic synthesis. Its reactivity is primarily influenced by the functional groups present in its structure.
Reduction Reactions
The nitro group can be reduced to an amino group using appropriate reducing agents. This transformation is particularly valuable in pharmaceutical synthesis, where amino derivatives serve as key intermediates in the production of bioactive compounds.
Substitution Reactions
Applications in Scientific Research
Tert-butyl 2-fluoro-4-nitrobenzoate finds applications across multiple scientific disciplines due to its unique structural features and reactivity profile.
Pharmaceutical Development
Comparative Analysis with Structural Analogs
Understanding how tert-butyl 2-fluoro-4-nitrobenzoate compares with its structural analogs provides valuable insights into structure-activity relationships and helps researchers select the most appropriate compound for specific applications.
Positional Isomers
Different positional isomers of fluorinated nitrobenzoates exhibit varying reactivity patterns and applications. For instance:
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Tert-butyl 4-fluoro-2-nitrobenzoate (CAS: 942271-60-5): Features a different arrangement of the fluoro and nitro groups, affecting its reactivity profile and potential applications.
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Tert-butyl 4-fluoro-3-nitrobenzoate (CAS: 579514-75-3): Another positional isomer with distinct chemical properties and reactivity patterns .
These differences highlight the importance of precise structural control in designing compounds for specific applications.
Research Findings and Future Directions
Recent research on tert-butyl 2-fluoro-4-nitrobenzoate has expanded our understanding of its potential applications and has opened new avenues for exploration.
Crystal Structure Analysis
Crystallographic studies have provided valuable insights into the molecular structure and packing patterns of related compounds. Understanding these structural features can inform research on structure-activity relationships and guide the development of new derivatives with enhanced properties .
Mechanistic Studies
Investigations into the mechanisms of reactions involving tert-butyl 2-fluoro-4-nitrobenzoate have enhanced our understanding of its reactivity. The electron-withdrawing effects of both the nitro and fluoro groups play crucial roles in determining the pathways and outcomes of various transformations.
Future Research Directions
Ongoing research is exploring new applications and synthetic methodologies involving tert-butyl 2-fluoro-4-nitrobenzoate. Potential areas for future investigation include:
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Development of more efficient synthetic routes with higher yields and environmental sustainability
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Exploration of novel derivatives with enhanced properties for specific applications
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Investigation of biological activities and potential therapeutic applications
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Implementation in advanced materials with tailored properties for emerging technologies
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